2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide
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Overview
Description
2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide is a complex organic compound that features a benzylamino group, a bromine atom, and an ethoxyphenoxy group
Preparation Methods
The synthesis of 2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide involves multiple steps. The process typically starts with the preparation of the benzylamino precursor, followed by bromination and subsequent reactions to introduce the ethoxyphenoxy and tert-butylacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Scientific Research Applications
2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide involves its interaction with specific molecular targets. The benzylamino group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and ethoxyphenoxy group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other benzylamino derivatives and brominated phenoxy compounds. What sets 2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}-N-tert-butylacetamide
- 2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}-N-(2-methyl-2-propanyl)acetamide .
Properties
Molecular Formula |
C22H29BrN2O3 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C22H29BrN2O3/c1-5-27-19-12-17(14-24-13-16-9-7-6-8-10-16)11-18(23)21(19)28-15-20(26)25-22(2,3)4/h6-12,24H,5,13-15H2,1-4H3,(H,25,26) |
InChI Key |
NIXKGAQZUAODFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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